Siremadlin

Content Navigation

CAS Number

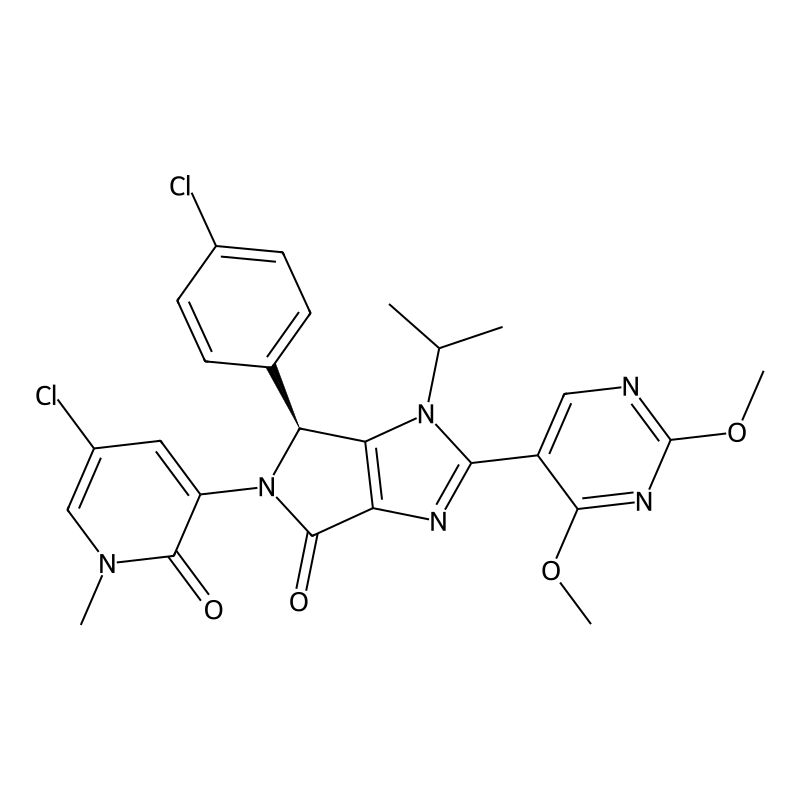

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Siremadlin (HDM201; CAS 1448867-41-1) is a highly potent, orally bioavailable, second-generation non-peptidic inhibitor of the p53-MDM2 protein-protein interaction[1]. Featuring a distinct imidazopyrrolidinone scaffold, it was rationally designed to overcome the pharmacokinetic and potency limitations of early-generation cis-imidazoline inhibitors like Nutlin-3a [2]. For procurement professionals and lead scientists, Siremadlin serves as a high-performance benchmark material in oncology research, offering picomolar target affinity, >15,000-fold selectivity for MDM2 over MDM4, and robust solubility profiles suitable for both high-throughput in vitro screening and rigorous in vivo pharmacodynamic modeling [1].

References

- [1] Furet, P., et al. "Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument." Bioorganic & Medicinal Chemistry Letters 26.19 (2016): 4837-4841.

- [2] Jeay, S., et al. "Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor HDM201." Cancer Research 78.21 (2018): 6257-6267.

Substituting Siremadlin with first-generation MDM2 inhibitors like Nutlin-3a or generic analogs compromises assay sensitivity and in vivo translatability [1]. Nutlin-3a exhibits an MDM2 IC50 of approximately 90 nM and possesses pharmacokinetic properties that limit its utility primarily to in vitro applications [2]. In contrast, Siremadlin’s optimized imidazopyrrolidinone core achieves sub-nanomolar binding (Ki = 0.21 nM) and enhanced oral bioavailability, ensuring sustained target engagement without the off-target toxicities associated with the high micromolar dosing required by older compounds [1]. Consequently, for advanced preclinical models requiring precise p53 activation, generic substitution leads to reproducible failure in dynamic dosing schedules and synergistic combination screens [2].

References

- [1] Furet, P., et al. "Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument." Bioorganic & Medicinal Chemistry Letters 26.19 (2016): 4837-4841.

- [2] Jeay, S., et al. "Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor HDM201." Cancer Research 78.21 (2018): 6257-6267.

Ultra-High Target Binding Affinity vs. First-Generation Benchmarks

Siremadlin demonstrates profound binding affinity to the human MDM2 protein, achieving a Ki of 0.21 nM . When compared to the first-generation benchmark Nutlin-3a (IC50 ~90 nM) and the second-generation Idasanutlin (IC50 ~6 nM), Siremadlin offers a significant potency advantage . This picomolar affinity allows researchers to utilize lower concentrations in biochemical assays, thereby minimizing solvent-induced artifacts and off-target interactions.

| Evidence Dimension | MDM2 Binding Affinity (Ki/IC50) |

| Target Compound Data | Siremadlin Ki = 0.21 nM |

| Comparator Or Baseline | Nutlin-3a IC50 = 90 nM; Idasanutlin IC50 = 6 nM |

| Quantified Difference | ~428-fold more potent than Nutlin-3a; ~28-fold more potent than Idasanutlin |

| Conditions | Cell-free biochemical binding assays |

Enables ultra-low dosing in cellular and biochemical assays, drastically reducing the risk of off-target toxicity and improving data reliability.

Exceptional Isoform Selectivity (MDM2 vs. MDM4)

A critical challenge in p53-MDM2 inhibitor development is cross-reactivity with the structurally related MDM4 (MDMX) protein. Siremadlin binds MDM2 with a Ki of 0.21 nM while its Ki for MDM4 is 3,300 nM . This >15,000-fold selectivity window ensures that the observed pharmacological effects are exclusively driven by MDM2 inhibition, unlike less refined pan-inhibitors or early-stage pipeline compounds that exhibit mixed MDM2/MDM4 antagonism .

| Evidence Dimension | Binding Selectivity Ratio (MDM2 vs MDM4) |

| Target Compound Data | Siremadlin Ki = 0.21 nM (MDM2) vs 3,300 nM (MDM4) |

| Comparator Or Baseline | Baseline dual MDM2/MDMX inhibitors |

| Quantified Difference | >15,000-fold selectivity for MDM2 over MDM4 |

| Conditions | In vitro target binding assays |

Crucial for researchers needing to isolate MDM2-specific mechanisms without confounding variables from MDM4 inhibition.

Strict Genotype-Dependent Cellular Potency

Siremadlin’s mechanism of action is strictly dependent on functional p53. In TP53 wild-type B-cell lines (e.g., Nalm-6), Siremadlin exhibits potent cytotoxicity with an IC50 of 123–146 nM [1]. In contrast, in TP53 mutant or knockout isogenic models, the IC50 exceeds 3,000 nM [1]. This substantial differential provides a built-in negative control for researchers, proving that the compound's activity is entirely on-target.

| Evidence Dimension | Cellular Cytotoxicity (IC50) |

| Target Compound Data | IC50 = 123–146 nM in TP53 wild-type cells |

| Comparator Or Baseline | IC50 > 3,000 nM in TP53 mutant/knockout cells |

| Quantified Difference | >20-fold shift in IC50 based on TP53 mutational status |

| Conditions | 72-hour XTT viability assay in Nalm-6 isogenic cell lines |

Provides a robust, highly reliable pharmacological tool for validating p53-dependent mechanisms in oncology screening workflows.

High Solubility for Reproducible Formulation

Poor solubility is a frequent cause of batch-to-batch variability in preclinical screening. Siremadlin demonstrates excellent solubility in DMSO, achieving concentrations of ≥ 56.75 mg/mL (102.18 mM). This high solubility profile allows for the preparation of highly concentrated stock solutions, minimizing the final DMSO concentration in cellular assays and facilitating easier formulation for in vivo oral or intravenous administration compared to highly lipophilic analogs [1].

| Evidence Dimension | Maximum DMSO Solubility |

| Target Compound Data | ≥ 56.75 mg/mL (102.18 mM) |

| Comparator Or Baseline | Standard lipophilic small molecules (often <10 mM) |

| Quantified Difference | >10-fold higher molar solubility in standard laboratory solvents |

| Conditions | Standard ambient preparation of in vitro stock solutions |

Ensures reproducible stock solution preparation and consistent dosing across both high-throughput screening and in vivo formulations.

High-Fidelity In Vivo PK/PD Modeling

Due to its enhanced oral bioavailability and picomolar target affinity, Siremadlin is a highly suitable benchmark for assessing dynamic p53 activation and PUMA induction in murine xenograft models, quantitatively outperforming first-generation nutlins [1].

Synergistic Combination Screening

Siremadlin's high selectivity (>15,000-fold for MDM2 over MDM4) makes it an exact anchor compound in combination screens (e.g., with MEK or PARP inhibitors) where off-target toxicity must be strictly minimized to accurately calculate synergy scores [2].

Isogenic Cell Line Validation Assays

The >20-fold shift in IC50 between TP53 wild-type and TP53 mutant cell lines allows researchers to use Siremadlin as a definitive chemical probe to validate p53-dependent mechanisms in novel oncology targets[3].

References

- [1] Jeay, S., et al. "Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor HDM201." Cancer Research 78.21 (2018): 6257-6267.

- [2] "Combined inhibition of MDM2 and PARP lead to a synergistic anti-tumoral response in p53 wild-type rhabdomyosarcoma models." bioRxiv (2024).

- [3] "Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia." International Journal of Molecular Sciences (2025).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Holzer P. Discovery of Potent and Selective p53-MDM2 Protein-Protein Interaction Inhibitors as Anticancer Drugs. Chimia (Aarau). 2017 Oct 25;71(10):716-721. doi: 10.2533/chimia.2017.716. PubMed PMID: 29070416.

3: Chapeau EA, Gembarska A, Durand EY, Mandon E, Estadieu C, Romanet V, Wiesmann M, Tiedt R, Lehar J, de Weck A, Rad R, Barys L, Jeay S, Ferretti S, Kauffmann A, Sutter E, Grevot A, Moulin P, Murakami M, Sellers WR, Hofmann F, Jensen MR. Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf(-/-) mouse model. Proc Natl Acad Sci U S A. 2017 Mar 21;114(12):3151-3156. doi: 10.1073/pnas.1620262114. Epub 2017 Mar 6. PubMed PMID: 28265066; PubMed Central PMCID: PMC5373361.

4: Furet P, Masuya K, Kallen J, Stachyra-Valat T, Ruetz S, Guagnano V, Holzer P, Mah R, Stutz S, Vaupel A, Chène P, Jeay S, Schlapbach A. Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument. Bioorg Med Chem Lett. 2016 Oct 1;26(19):4837-4841. doi: 10.1016/j.bmcl.2016.08.010. Epub 2016 Aug 9. PubMed PMID: 27542305.

Explore Compound Types